molecular formula C8H9N3O B13436149 6-Methoxyimidazo[1,2-a]pyridin-2-amine

6-Methoxyimidazo[1,2-a]pyridin-2-amine

Cat. No.: B13436149
M. Wt: 163.18 g/mol
InChI Key: WRUWSPQXXPEDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyimidazo[1,2-a]pyridin-2-amine is a heterocyclic compound with the molecular formula C8H9N3O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyimidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in good to excellent yields . The reaction conditions are generally mild, and the process is environmentally benign.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions similar to those used in laboratory synthesis. The use of microwave-assisted synthesis can be scaled up for industrial applications, providing a rapid and efficient production method .

Chemical Reactions Analysis

Types of Reactions

6-Methoxyimidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

6-Methoxyimidazo[1,2-a]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-a]pyridin-2-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

6-Methoxyimidazo[1,2-a]pyridin-2-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUWSPQXXPEDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.